Angiotensin II, sar(1)-val(5)-
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Overview
Description
Angiotensin II, sar(1)-val(5)- is a synthetic analog of angiotensin II, a peptide hormone that plays a crucial role in regulating blood pressure and fluid balance in the body. This compound is specifically designed to mimic the effects of angiotensin II while offering unique properties that make it valuable in scientific research and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin II, sar(1)-val(5)- involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin. The final product is purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods: Industrial production of angiotensin II, sar(1)-val(5)- follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the removal of impurities and the production of a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: Angiotensin II, sar(1)-val(5)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, altering the compound’s structure and function.
Substitution: Amino acid residues in the peptide can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, used in SPPS.
Major Products: The major products formed from these reactions include various analogs of angiotensin II, sar(1)-val(5)- with modified biological activities.
Scientific Research Applications
Angiotensin II, sar(1)-val(5)- has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in research on the renin-angiotensin system (RAS) and its role in cardiovascular physiology.
Medicine: Investigated for its potential therapeutic effects in treating hypertension and heart failure.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Angiotensin II, sar(1)-val(5)- exerts its effects by binding to angiotensin II type 1 (AT1) receptors, which are found in various tissues, including vascular smooth muscle cells and adrenal glands . This binding triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, increased aldosterone secretion, and sodium retention . These actions collectively contribute to the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Angiotensin II: The natural peptide hormone with similar biological functions.
Losartan: An angiotensin II receptor blocker (ARB) used to treat hypertension.
Valsartan: Another ARB with similar therapeutic applications.
Uniqueness: Angiotensin II, sar(1)-val(5)- is unique due to its synthetic nature and specific modifications, which allow for targeted research and therapeutic applications. Unlike natural angiotensin II, this analog can be tailored to exhibit desired properties, making it a valuable tool in both research and clinical settings .
Properties
CAS No. |
51274-62-5 |
---|---|
Molecular Formula |
C48H69N13O10 |
Molecular Weight |
988.1 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C48H69N13O10/c1-27(2)39(59-41(64)33(55-38(63)25-51-5)13-9-19-53-48(49)50)44(67)56-34(21-30-15-17-32(62)18-16-30)42(65)60-40(28(3)4)45(68)57-35(23-31-24-52-26-54-31)46(69)61-20-10-14-37(61)43(66)58-36(47(70)71)22-29-11-7-6-8-12-29/h6-8,11-12,15-18,24,26-28,33-37,39-40,51,62H,9-10,13-14,19-23,25H2,1-5H3,(H,52,54)(H,55,63)(H,56,67)(H,57,68)(H,58,66)(H,59,64)(H,60,65)(H,70,71)(H4,49,50,53)/t33-,34-,35-,36-,37-,39-,40-/m0/s1 |
InChI Key |
GSWMBMLSANAKLE-AOEIQLFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)NC(CC4=CC=CC=C4)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CNC |
Origin of Product |
United States |
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